molecular formula C22H25N3O2 B2681782 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea CAS No. 1351634-58-6

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea

Cat. No.: B2681782
CAS No.: 1351634-58-6
M. Wt: 363.461
InChI Key: IEYPFVQUPMSJHY-UHFFFAOYSA-N
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Description

1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea is an organic compound with a unique structure that offers various potential applications in scientific research. Its intricate framework comprises a combination of dihydroisoquinoline, butynyl, methoxybenzyl, and urea functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea typically involves multistep reactions:

  • Formation of 3,4-Dihydroisoquinoline: : This can be prepared via the Pomeranz–Fritsch reaction.

  • Attachment of Butynyl Group:

  • Methoxybenzyl Protection: : Protecting groups such as 4-methoxybenzyl can be introduced using standard alkylation methods.

  • Urea Formation: : The final step often involves the reaction of amines with isocyanates or carbamates under suitable conditions to form the urea linkage.

Industrial Production Methods

Industrial production methods for such complex molecules would typically involve optimization for large-scale synthesis, possibly employing continuous flow chemistry to enhance efficiency and yield. Key considerations include reaction scalability, purity control, and cost-effectiveness of the starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions:

  • Oxidation: : Can be oxidized to introduce additional functional groups, depending on the reaction conditions and oxidizing agents.

  • Reduction: : Can be reduced, potentially altering its structural conformation.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible given the presence of urea and aromatic groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide, or peroxide-based reagents.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

  • Substitution Reagents: : Halides, nitrates, and other electrophiles or nucleophiles under suitable conditions.

Major Products Formed

Depending on the reaction type, products can include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.

Scientific Research Applications

1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea finds use in several research fields:

  • Chemistry: : As a building block for synthesizing more complex molecules, studying reaction mechanisms.

  • Biology: : Potential use as a ligand in biological assays, or in exploring enzyme interactions.

  • Industry: : Could be explored for applications in material sciences or as a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific application. In a biological context, it might act by binding to specific receptors or enzymes, altering their activity through steric hindrance or electronic effects. Its molecular structure suggests potential interactions with targets like kinases or other proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butan-1-yl)-3-(4-methoxybenzyl)urea: : Lacks the alkyne functionality, potentially altering its reactivity.

  • 1-(4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea: : Similar but with tetrahydroisoquinoline, potentially affecting its biological activity.

  • 1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)pent-2-yn-1-yl)-3-(4-methoxybenzyl)urea: : An extended chain variant that may exhibit different physical and chemical properties.

Properties

IUPAC Name

1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-27-21-10-8-18(9-11-21)16-24-22(26)23-13-4-5-14-25-15-12-19-6-2-3-7-20(19)17-25/h2-3,6-11H,12-17H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYPFVQUPMSJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC#CCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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